![molecular formula C11H18ClNO3 B1419370 [3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine hydrochloride CAS No. 1171624-38-6](/img/structure/B1419370.png)
[3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine hydrochloride
Übersicht
Beschreibung
“[3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine hydrochloride” is a chemical compound with the CAS Number: 1171624-38-6 . It has a molecular weight of 247.72 . It is a powder in physical form .
Molecular Structure Analysis
The IUPAC Name for this compound is [3-methoxy-4-(2-methoxyethoxy)phenyl]methanamine hydrochloride . The InChI Code is 1S/C11H17NO3.ClH/c1-13-5-6-15-10-4-3-9(8-12)7-11(10)14-2;/h3-4,7H,5-6,8,12H2,1-2H3;1H .Physical And Chemical Properties Analysis
This compound has a molecular weight of 247.72 . It is a powder in physical form . The storage temperature is room temperature .Wissenschaftliche Forschungsanwendungen
Neural Tumor Studies : A study investigated urinary 3-methoxy-phenyl-metabolites in patients with functional neural tumors, highlighting the potential application of these compounds in diagnosing and understanding neural conditions (Gjessing, 1963).
Photocytotoxicity in Red Light : Iron(III) complexes including phenyl-N,N-bis[(pyridin-2-yl)methyl]methanamine demonstrated photocytotoxic properties in red light, suggesting their use in cellular imaging and cancer therapy (Basu et al., 2014).
5-HT2A Receptor Antagonism : A study explored the pharmacology of a novel 5-HT2A receptor antagonist involving a methoxyphenyl compound. This indicates its potential use in developing treatments that target serotonin receptors (Ogawa et al., 2002).
Ventricular Arrhythmia Induction : Research on methoxamine hydrochloride, a compound related to methoxyphenyl, revealed its efficacy in treating certain cardiac conditions, although it's not directly related to the compound (Shector et al., 1955).
Antimicrobial Activity : Novel quinazolinone derivatives, including those with methoxyphenyl groups, exhibited antimicrobial properties, suggesting potential applications in developing new antimicrobial agents (Habib et al., 2013).
Synthesis of Isothiazolidinium Salts : A study on the synthesis of N-phenyl-S-methylisothiazolidinium derivatives, including methoxyphenyl variants, could have implications in the development of novel chemical compounds (Swank & Lambeth, 1983).
Safety And Hazards
The compound has been classified with the GHS07 pictogram . The signal word for this compound is "Warning" . Hazard statements include H315, H319, and H335 . Precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
[3-methoxy-4-(2-methoxyethoxy)phenyl]methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17NO3.ClH/c1-13-5-6-15-10-4-3-9(8-12)7-11(10)14-2;/h3-4,7H,5-6,8,12H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SMGKZICTZDEEMM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=C(C=C1)CN)OC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18ClNO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
[3-Methoxy-4-(2-methoxyethoxy)phenyl]methanamine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



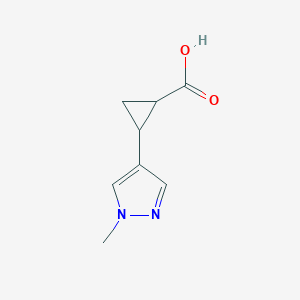
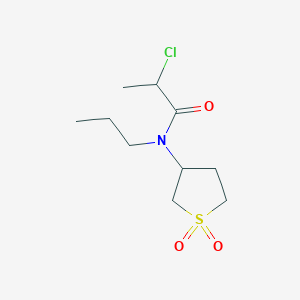
![4-[1-(Methylamino)ethyl]phenol hydrobromide](/img/structure/B1419290.png)
![1-[2-(Difluoromethoxy)benzoyl]piperazine hydrochloride](/img/structure/B1419292.png)
![3-{5,7-Dimethylpyrazolo[1,5-a]pyrimidin-2-yl}propan-1-amine dihydrochloride](/img/structure/B1419293.png)
![tert-butyl N-[2-amino-2-(4-fluoro-3-methylphenyl)ethyl]carbamate](/img/structure/B1419298.png)
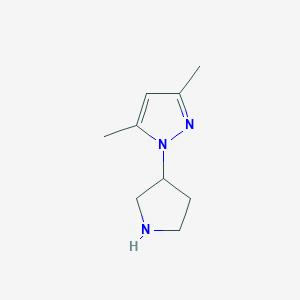
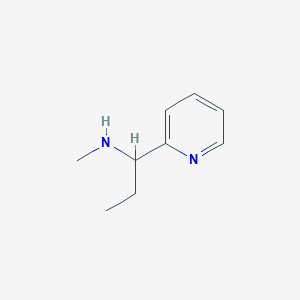
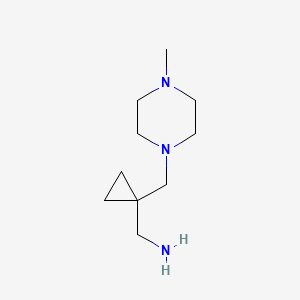
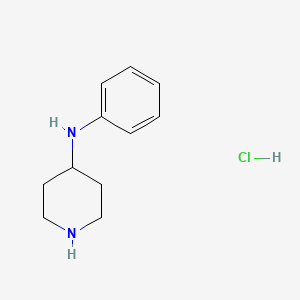
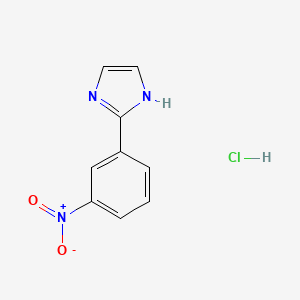
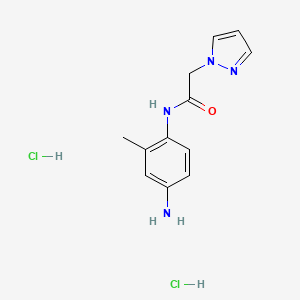

![5,5-Dimethyl-3-[(5-methylisoxazol-3-yl)amino]cyclohex-2-en-1-one](/img/structure/B1419310.png)